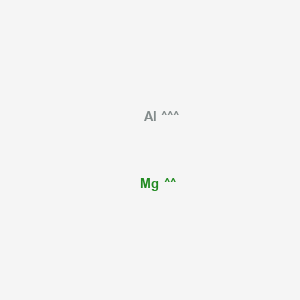
IN 731
Overview
Description
IN 731, often referred to as magnesium-aluminum alloys, are compounds that combine magnesium and aluminum to create materials with unique properties. These alloys are known for their lightweight, high strength, and excellent corrosion resistance, making them valuable in various industrial applications. This compound alloys are commonly used in the automotive, aerospace, and electronics industries due to their favorable mechanical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
IN 731 alloys can be synthesized through various methods, including:
Coprecipitation Method: This involves the simultaneous precipitation of magnesium and aluminum hydroxides from their respective salts in an alkaline medium. The resulting precipitate is then calcined to form the desired alloy.
Hydrothermal Method: In this method, magnesium and aluminum salts are dissolved in water and subjected to high temperature and pressure in an autoclave. This process results in the formation of magnesium aluminum layered double hydroxides.
Mechanochemical Method: This involves the mechanical grinding of magnesium and aluminum hydroxides in the presence of carbon dioxide.
Industrial Production Methods
In industrial settings, magnesium aluminum alloys are typically produced through:
Chemical Reactions Analysis
IN 731 alloys undergo various chemical reactions, including:
Oxidation: When exposed to air, magnesium aluminum alloys form a protective oxide layer that enhances their corrosion resistance.
Reduction: this compound alloys can be reduced using aluminum as a reducing agent.
Common reagents used in these reactions include aluminum nitrate, magnesium acetate, and diethylene glycol . The major products formed from these reactions include magnesium aluminate spinel and magnesium oxalate .
Scientific Research Applications
IN 731 alloys have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of magnesium aluminum alloys varies depending on their application:
Antacid Properties: IN 731 silicate acts by neutralizing excess stomach acid, thereby increasing the pH and providing relief from heartburn and indigestion.
Corrosion Resistance: The formation of a protective oxide layer on the surface of magnesium aluminum alloys prevents further oxidation and enhances their corrosion resistance.
Catalytic Activity: This compound alloys act as catalysts by providing active sites for chemical reactions, thereby increasing the reaction rate and efficiency.
Comparison with Similar Compounds
IN 731 alloys can be compared with other similar compounds, such as:
Magnesium Alloys: Magnesium alloys are known for their lightweight and high strength, but they have lower corrosion resistance compared to magnesium aluminum alloys.
Aluminum Alloys: Aluminum alloys have excellent corrosion resistance and are widely used in the aerospace industry.
Magnesium Aluminum Silicate: This compound is used in pharmaceutical applications as an antacid and in the production of high-voltage insulators.
Properties
IUPAC Name |
aluminum;magnesium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAAJJQQZSMGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg].[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
51.287 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12604-68-1 | |
| Record name | Nickel alloy, base, Ni,Al,Co,Cr,Mo,Ti (IN 731) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

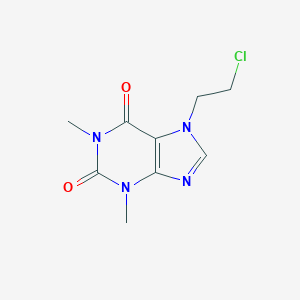

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
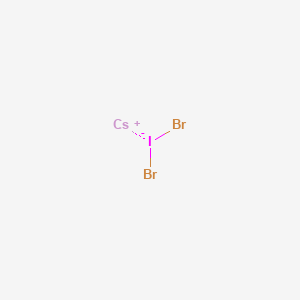
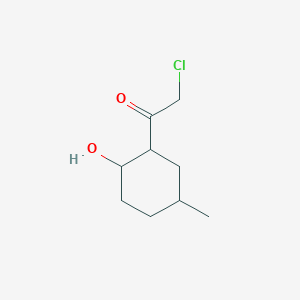
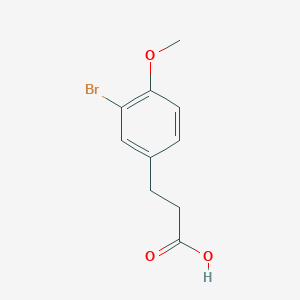

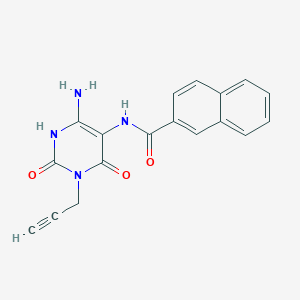
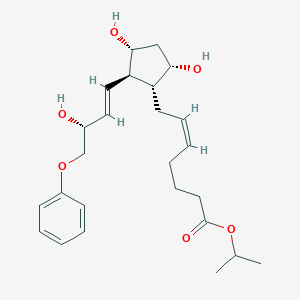
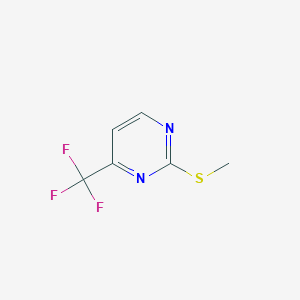
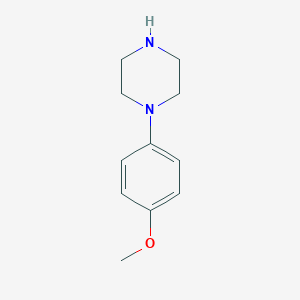

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
